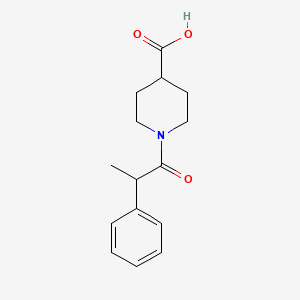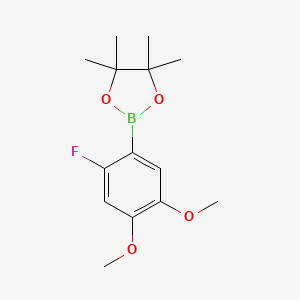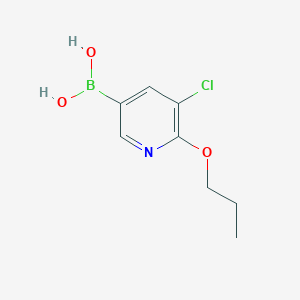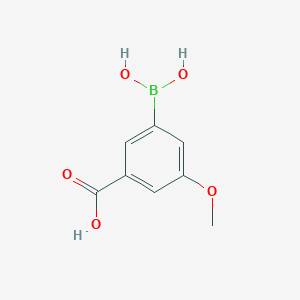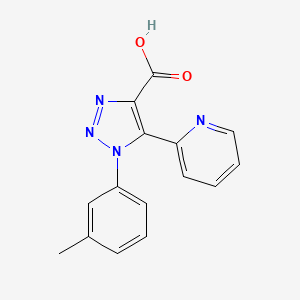
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups and structural motifs that are common in many bioactive molecules . It includes a pyridine ring, a 1,2,3-triazole ring, and a carboxylic acid group. These groups are often found in various natural products, drug molecules, and materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a 1,2,3-triazole ring, and a carboxylic acid group. The pyridine ring is a six-membered heterocyclic scaffold, and the 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For example, the presence of the pyridine ring could enhance its stability and reactivity .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : A study by Komsani et al. (2015) reported the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, which showed moderate antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents.
Structural and Pharmacological Studies
- Molecular Structure Analysis : Castiñeiras, García-Santos, and Saa (2018) conducted a study (Castiñeiras et al., 2018) on the structural assessment of a derivative of 1,2,4-triazole, which could provide insights into the design of related compounds with specific biological activities.
- Pharmacological Evaluations : Dave et al. (2007) investigated various triazole derivatives for their antimicrobial and antitubercular activities (Dave et al., 2007). Their findings could be relevant for developing new therapeutic agents.
Synthesis and Biological Activity
- Novel Synthesis Methods : Pokhodylo (2018) presented new methods for synthesizing 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment, which might be useful in the synthesis of new compounds with potential biological activity (Pokhodylo, 2018).
- Antimicrobial Activities Evaluation : Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, contributing to the understanding of the biological properties of these compounds (Bayrak et al., 2009).
Additional Applications
- Chemical Reactions Study : Modzelewska-Banachiewicz et al. (2012) explored the chemical reactions of a related compound, which could provide insights into the chemical properties and potential applications of 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (Modzelewska-Banachiewicz et al., 2012).
properties
IUPAC Name |
1-(3-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-5-4-6-11(9-10)19-14(12-7-2-3-8-16-12)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHKSQAYQTHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




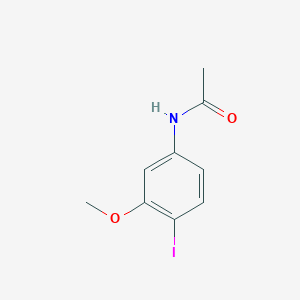
![1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1463800.png)
![4-(5-Methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B1463801.png)
![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)
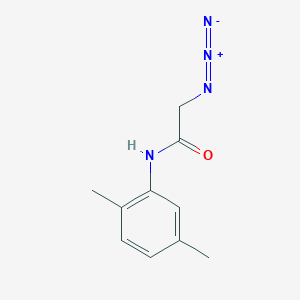
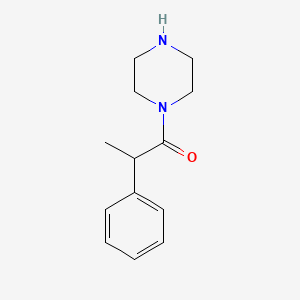
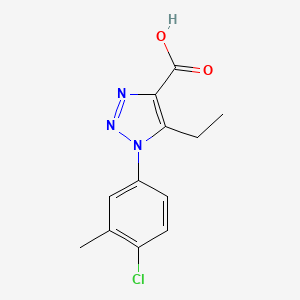
![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)
